molecular formula C7H4BrN3O B14898821 6-Bromopyrido[2,3-b]pyrazin-3(4H)-one

6-Bromopyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B14898821
M. Wt: 226.03 g/mol
InChI Key: WOAXJTFCUCAEGQ-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by the presence of a bromine atom at the 6th position and a pyrazinone ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with 1,2-dibromoethane in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromopyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrido[2,3-b]pyrazine
  • 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one
  • 6-Fluoropyrido[2,3-b]pyrazin-3(4H)-one

Uniqueness

6-Bromopyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-4H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C7H4BrN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H,10,11,12)

InChI Key

WOAXJTFCUCAEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CC(=O)N2)Br

Origin of Product

United States

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